REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].OS(O)(=O)=O.[CH3:10][CH:11]1[CH2:16][C:15]([CH3:18])([CH3:17])[CH2:14][CH2:13][CH:12]1O.[NH4+].[OH-]>C(Cl)Cl>[N:1]([CH:13]1[CH2:14][C:15]([CH3:18])([CH3:17])[CH2:16][C:11]([CH3:10])=[CH:12]1)=[N+:2]=[N-:3] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.81 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
CC1C(CCC(C1)(C)C)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a cooled
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 20 h
|
Duration
|
20 h
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
the temperature below 25° C.
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Type
|
CUSTOM
|
Details
|
was separated by column chromatography on silica gel (light petroleum ether)
|
Type
|
CUSTOM
|
Details
|
A fraction with Rf 0.8 (hexane) was collected
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1C=C(CC(C1)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.365 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |